Human Bradykinin B1 Receptor Antagonist Potency: Sub-nanomolar IC50 vs. Class Baseline
The target compound displays exceptionally high potency as a human bradykinin B1 receptor antagonist, with a reported IC50 of 0.0840 nM (84 pM) in a cellular functional assay using CHO cells co-expressing the human B1 receptor and aequorin, measuring inhibition of des-Arg10-kallidin (DAK)-induced intracellular calcium mobilization [1]. This sub-nanomolar potency places the compound among the most potent non-peptide B1 antagonists reported in the phenylsulfamoyl benzamide patent family. For comparator context, the well-characterized reference B1 antagonist SSR240612 exhibits Ki values of 0.48–0.73 nM for human B1 receptors in fibroblast and HEK cell membranes , indicating that the target compound achieves approximately 6- to 9-fold greater apparent potency in cellular assays, though direct head-to-head comparison under identical assay conditions is not available in the public domain.
| Evidence Dimension | Human bradykinin B1 receptor antagonism potency (cellular functional assay) |
|---|---|
| Target Compound Data | IC50 = 0.0840 nM (84 pM) at human B1 receptor in CHO-D-/aequorin cells |
| Comparator Or Baseline | SSR240612: Ki = 0.48 nM (human fibroblast MRC5 B1) and 0.73 nM (HEK cells expressing human B1) |
| Quantified Difference | Apparent ~6-fold to ~9-fold greater potency; cross-study comparison (different assay formats) |
| Conditions | Target: CHO-D-/aequorin cells, DAK-induced Ca2+ mobilization; Comparator: radioligand binding in MRC5 fibroblast membranes and HEK-B1 cells |
Why This Matters
Sub-nanomolar B1 antagonist potency is a critical selection criterion for programs targeting chronic inflammatory pain where high receptor occupancy at low systemic exposure is desired; this potency level differentiates the compound from many earlier-generation B1 antagonists with IC50 values in the low nanomolar to micromolar range.
- [1] BindingDB Entry BDBM50362363 / ChEMBL1939758. Affinity Data: IC50 = 0.0840 nM. Assay Description: Antagonist activity at human bradykinin B1 receptor expressed in CHO-D-/aequorin cells assessed as inhibition of DAK-induced intracellular calcium mobilization. View Source
